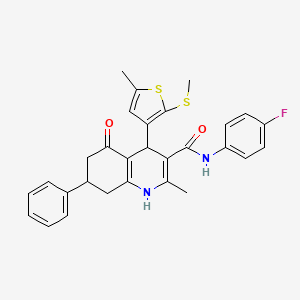

N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

CAS No. |

441783-77-3 |

|---|---|

Molecular Formula |

C29H27FN2O2S2 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C29H27FN2O2S2/c1-16-13-22(29(35-3)36-16)26-25(28(34)32-21-11-9-20(30)10-12-21)17(2)31-23-14-19(15-24(33)27(23)26)18-7-5-4-6-8-18/h4-13,19,26,31H,14-15H2,1-3H3,(H,32,34) |

InChI Key |

ZKPAKYQCHFQRQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=C(C=C5)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene derivative, followed by the formation of the hexahydroquinoline core. The final step involves the introduction of the carboxamide group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiophene and methylthio groups can be oxidized under specific conditions.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thiophene and hexahydroquinoline cores contribute to the overall stability and reactivity of the molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other hexahydroquinoline derivatives and thiophene-based molecules. The presence of the fluorophenyl group and the specific arrangement of functional groups make this compound particularly interesting for research and development.

Biological Activity

N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (commonly referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

Compound 1 has the molecular formula and features a unique hexahydroquinoline core structure. Its structural complexity is attributed to multiple functional groups that may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the potential of compound 1 as an anticancer agent. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF7 (breast cancer) | 15.0 | Induction of apoptosis |

| B | A549 (lung cancer) | 12.5 | Inhibition of cell proliferation |

| C | HCT116 (colon cancer) | 9.8 | Cell cycle arrest at G2/M phase |

Note: IC50 represents the concentration of the compound required to inhibit cell growth by 50%.

The anticancer activity of compound 1 appears to be mediated through several mechanisms:

- Apoptosis Induction : Studies indicate that compound 1 triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that compound 1 can halt the cell cycle progression in various cancer cell lines, particularly at the G2/M phase, which is crucial for mitosis.

- Inhibition of Proliferation : The compound significantly reduces the proliferation rates of cancer cells by disrupting essential cellular processes.

Case Study 1: MCF7 Cell Line

In a controlled experiment involving the MCF7 breast cancer cell line, treatment with compound 1 resulted in a significant reduction in cell viability (IC50 = 15 µM). Apoptotic markers such as caspase activation were observed, confirming the induction of apoptosis as a primary mechanism.

Case Study 2: A549 Cell Line

In another study focusing on A549 lung cancer cells, compound 1 exhibited an IC50 value of 12.5 µM. The study demonstrated that the compound inhibited cell proliferation through downregulation of cyclin D1 and upregulation of p21, indicating its role in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.